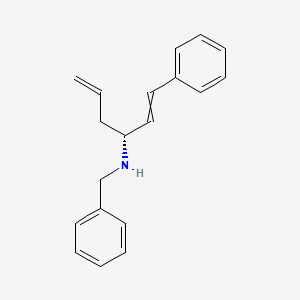![molecular formula C18H32O2Si B14240635 Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- CAS No. 220061-39-2](/img/structure/B14240635.png)
Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- is a chemical compound with the molecular formula C18H32O2Si and a molecular weight of 308.5 g/mol . This compound is part of the silane family, which is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- typically involves the reaction of appropriate silane precursors with organic compounds under controlled conditions. The specific synthetic route and reaction conditions can vary, but generally, the process involves:
Selection of Precursors: Choosing suitable silane and organic precursors.
Reaction Conditions: Conducting the reaction under controlled temperature and pressure to ensure the desired product formation.
Purification: Using techniques such as distillation or chromatography to purify the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated systems to ensure consistency and efficiency. The process typically includes:
Bulk Synthesis: Using large reactors to mix and react the precursors.
Continuous Monitoring: Employing sensors and control systems to monitor reaction conditions.
Automated Purification: Utilizing automated systems for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form silanol or siloxane derivatives.
Reduction: Reacting with reducing agents to modify the organic moiety.
Substitution: Undergoing nucleophilic substitution reactions to replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce various substituted silanes .
Applications De Recherche Scientifique
Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and surface modification.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential in creating medical implants and coatings.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mécanisme D'action
The mechanism by which Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- exerts its effects involves its ability to form strong bonds with various substrates. This compound can interact with molecular targets through:
Covalent Bonding: Forming stable covalent bonds with organic and inorganic substrates.
Surface Modification: Altering the surface properties of materials to enhance their functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
Silane, trimethylsilyl: Known for its use in surface modification and as a protecting group in organic synthesis.
Silane, triethoxysilyl: Commonly used in the production of silane coupling agents and adhesives.
Silane, phenyltrimethoxysilyl: Utilized in the creation of advanced coatings and materials.
Uniqueness
Silane, (1,1-dimethylethyl)dimethyl[[5-(phenylmethoxy)pentyl]oxy]- stands out due to its unique combination of organic and silane functionalities, which allows for versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and form stable bonds with different substrates makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
220061-39-2 |
|---|---|
Formule moléculaire |
C18H32O2Si |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(5-phenylmethoxypentoxy)silane |
InChI |
InChI=1S/C18H32O2Si/c1-18(2,3)21(4,5)20-15-11-7-10-14-19-16-17-12-8-6-9-13-17/h6,8-9,12-13H,7,10-11,14-16H2,1-5H3 |
Clé InChI |
FFCMMRSCEIBHAF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCCCCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


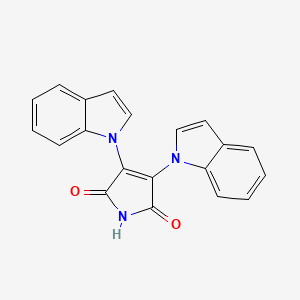
![4-[2-(4-chlorophenyl)-4-(3-phenoxyphenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B14240553.png)
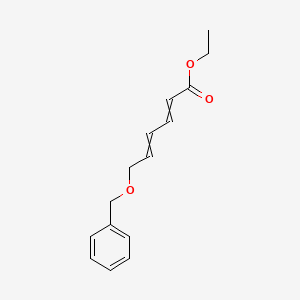
![5-[4-(trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B14240570.png)

![1H-Inden-1-one, 2-[2-(dimethylamino)ethyl]-2,3-dihydro-5-methyl-](/img/structure/B14240578.png)
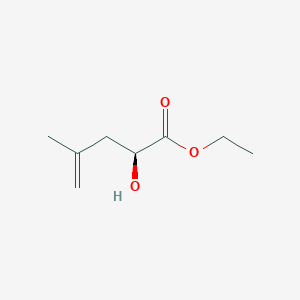
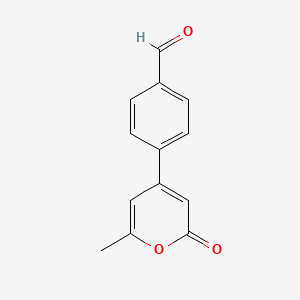
![1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14240599.png)
![2-([1,1'-Biphenyl]-4-yl)-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14240601.png)
![1-{4-[2-(4-Fluorophenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14240614.png)
![3-[5-(1,3-Thiazol-2-yl)tetrazol-2-yl]benzonitrile](/img/structure/B14240615.png)
![4,5-Bis[(3,5-di-tert-butylphenyl)ethynyl]-2-methoxyphenol](/img/structure/B14240622.png)
